(2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid
Overview
Description
(2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H15BFNO3 and its molecular weight is 251.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that boronic acids are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid likely interacts with its targets through a process called transmetalation . In this process, the boronic acid transfers an organic group to a metal catalyst, such as palladium . This forms a new bond between the metal and the organic group, which can then be coupled with another organic group to form a new carbon-carbon bond .
Biochemical Pathways
Given its role in suzuki-miyaura cross-coupling reactions, it likely plays a role in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it likely contributes to the formation of new carbon-carbon bonds in organic compounds .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature , suggesting that exposure to oxygen or other reactive substances could potentially affect its stability or efficacy.
Properties
IUPAC Name |
[2-fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-5-4-9(8-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBARTZZYZFNCJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N2CCCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660193 | |
Record name | [2-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-43-7 | |
Record name | B-[2-Fluoro-5-(1-piperidinylcarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874289-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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